molecular formula C24H32N2O2 B3209172 (3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide CAS No. 1058231-20-1

(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide

カタログ番号 B3209172
CAS番号: 1058231-20-1
分子量: 380.5 g/mol
InChIキー: XEDNQSUXMXRMFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, which is a rigid and highly stable hydrocarbon molecule. The incorporation of indoline and pivaloyl groups in the structure of (3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide provides additional functionalities and enhances its chemical and biological properties.

作用機序

((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide acts as a competitive inhibitor of HDACs by binding to the active site of the enzyme. HDAC inhibitors prevent the deacetylation of histones, which leads to an increase in the acetylation of lysine residues on histones. This, in turn, leads to a relaxation of chromatin structure and an increase in gene expression. In cancer cells, HDAC inhibitors induce the expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide have been studied in various in vitro and in vivo models. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of p21 and Bax proteins, respectively. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide has been shown to enhance the immune response by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).

実験室実験の利点と制限

One of the major advantages of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide is its potent activity against cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. Another advantage is its ability to induce cell cycle arrest and apoptosis without significant toxicity to normal cells. However, one of the limitations of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, the compound may have off-target effects on other enzymes and proteins, which may affect its specificity and selectivity.

将来の方向性

There are several future directions for the research and development of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide. One direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. This can be achieved by modifying the indoline and pivaloyl groups or by incorporating other functional groups that can enhance its water solubility and bioavailability. Another direction is to investigate the mechanism of action of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide in more detail, particularly its interactions with HDACs and other proteins involved in cancer cell growth and proliferation. This may lead to the identification of new targets for drug development and the discovery of more potent and selective HDAC inhibitors. Finally, future studies should focus on the preclinical and clinical evaluation of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide as a potential anticancer agent, including its safety, efficacy, and pharmacokinetic profile in animal models and human subjects.

科学的研究の応用

((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising activity against various types of cancer cells, including breast, lung, and prostate cancer. The compound acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been identified as potential anticancer agents due to their ability to induce cell cycle arrest, apoptosis, and differentiation of cancer cells.

特性

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-23(2,3)22(28)26-7-6-18-4-5-19(11-20(18)26)25-21(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h4-5,11,15-17H,6-10,12-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDNQSUXMXRMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide
Reactant of Route 4
(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide
Reactant of Route 5
(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide
Reactant of Route 6
(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。